Thiol-PEG6-acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

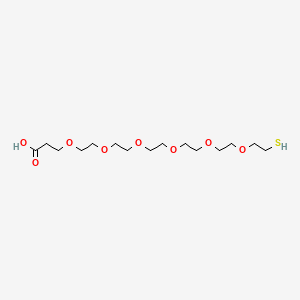

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O8S/c16-15(17)1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24/h24H,1-14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFZNXGXOCUHLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901160492 |

Source

|

| Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347750-77-9 |

Source

|

| Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiol-PEG6-acid: A Comprehensive Technical Guide for Advanced Drug Development and Bioconjugation

For Immediate Release

Shanghai, China – November 29, 2025 – In the landscape of advanced drug delivery and bioconjugation, the heterobifunctional linker Thiol-PEG6-acid has emerged as a critical tool for researchers and scientists. This in-depth technical guide provides a comprehensive overview of its properties, experimental protocols, and applications, tailored for professionals in drug development and academic research.

This compound is a versatile molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This unique architecture allows for the precise and efficient linkage of diverse molecular entities, enhancing the solubility, stability, and pharmacokinetic profiles of novel therapeutics.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective implementation in experimental design. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₃₀O₈S | [1][2] |

| Molecular Weight | 370.46 g/mol | [1][2] |

| CAS Number | 1347750-77-9 | [1] |

| Appearance | White to off-white solid or viscous liquid | |

| Purity | ≥95% | |

| Solubility | Highly soluble in water and most organic solvents (e.g., DMSO, DMF) | |

| Storage | Store at -20°C, desiccated and protected from light |

Chemical Reactivity and Applications

The dual functionality of this compound underpins its broad utility in bioconjugation and materials science. The thiol group exhibits high reactivity towards maleimides, sulfhydryl-reactive reagents, and the surfaces of noble metals like gold. Concurrently, the carboxylic acid can be activated to form stable amide bonds with primary amines.

Bioconjugation Strategies

This compound is instrumental in the site-specific modification of proteins, peptides, and other biomolecules.

-

Thiol-Maleimide Ligation: The thiol group readily undergoes a Michael addition reaction with a maleimide-functionalized molecule, forming a stable thioether bond. This is a widely used strategy for antibody-drug conjugate (ADC) development.

-

Amide Bond Formation: The carboxylic acid can be activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an active NHS ester. This intermediate efficiently reacts with primary amines on a target molecule to create a robust amide linkage.

Surface Functionalization of Nanoparticles

The thiol group of this compound has a strong affinity for gold surfaces, enabling the straightforward functionalization of gold nanoparticles (AuNPs). This surface modification imparts aqueous stability, biocompatibility, and provides a scaffold for the attachment of targeting ligands or therapeutic payloads via the carboxylic acid terminus.

Proteolysis-Targeting Chimeras (PROTACs)

This compound serves as a versatile linker in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG6 linker provides the necessary spatial separation and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are representative protocols for common applications.

Protocol 1: Thiol-Maleimide Conjugation

Objective: To conjugate this compound to a maleimide-activated protein.

Materials:

-

This compound

-

Maleimide-activated protein

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the protein has internal disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: EDC/NHS Coupling to an Amine-Containing Molecule

Objective: To conjugate the carboxylic acid of this compound to a primary amine on a target molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Purification column

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound in Activation Buffer. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Coupling Reaction: Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

-

Purification: Purify the conjugate using an appropriate chromatography method to remove excess reagents.

-

Characterization: Analyze the final product by methods such as mass spectrometry and NMR to confirm successful conjugation.

Protocol 3: Functionalization of Gold Nanoparticles

Objective: To coat gold nanoparticles with this compound.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound

-

Phosphate buffer (e.g., 2 mM sodium phosphate, pH 7.4)

-

Centrifugation equipment

Procedure:

-

Linker Solution: Prepare a solution of this compound in phosphate buffer.

-

Incubation: Add the this compound solution to the gold nanoparticle solution. A typical starting point is a 10,000-fold molar excess of the linker relative to the nanoparticles.

-

Self-Assembly: Allow the mixture to incubate overnight at room temperature with gentle stirring to facilitate the formation of a self-assembled monolayer on the nanoparticle surface.

-

Purification: Centrifuge the solution to pellet the functionalized nanoparticles. The speed and duration of centrifugation will depend on the size of the nanoparticles.

-

Washing: Carefully remove the supernatant containing excess linker and resuspend the nanoparticle pellet in fresh phosphate buffer. Repeat the centrifugation and washing steps at least three times to ensure complete removal of unbound linker.

-

Characterization: Characterize the PEGylated nanoparticles using dynamic light scattering (DLS) to determine the hydrodynamic diameter and zeta potential, and transmission electron microscopy (TEM) for size and morphology.

Characterization Techniques

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of this compound and its conjugates. The expected chemical shifts (ppm) for the core structure in a suitable solvent like CDCl₃ or D₂O are:

-

~3.6 ppm: A large, broad singlet corresponding to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-).

-

~2.7-2.9 ppm: Triplets corresponding to the methylene protons adjacent to the thiol group (-CH₂-SH and -S-CH₂-).

-

~2.5-2.7 ppm: A triplet corresponding to the methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

-

~1.5 ppm: A triplet corresponding to the proton of the thiol group (-SH). The chemical shift of this proton can be variable and may exchange with D₂O.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound and its conjugates. For the parent molecule, a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺ would be expected. Analysis of conjugates will show a mass shift corresponding to the mass of the attached molecule.

Conclusion

This compound is a high-value chemical tool for researchers in drug delivery, diagnostics, and materials science. Its well-defined structure, dual reactivity, and the hydrophilic nature of the PEG spacer provide a robust platform for the creation of sophisticated bioconjugates and functionalized nanomaterials. The experimental protocols and characterization data presented in this guide offer a solid foundation for the innovative application of this versatile linker in the development of next-generation therapeutics and diagnostics.

References

Thiol-PEG6-acid: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the structure, chemical properties, and applications of Thiol-PEG6-acid. This versatile bifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Core Structure and Chemical Identity

This compound is a heterobifunctional molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group. These two reactive moieties are connected by a hydrophilic hexaethylene glycol (PEG6) spacer. This distinct architecture allows for the sequential or orthogonal conjugation of two different molecules.

The chemical structure of this compound is characterized by the following:

-

A thiol group (-SH): This nucleophilic group readily reacts with maleimides and other thiol-reactive entities, forming stable thioether bonds. It can also be used for attachment to gold surfaces.

-

A hexaethylene glycol (PEG6) linker: This flexible, hydrophilic chain enhances the solubility and bioavailability of the resulting conjugate, while also providing spatial separation between the conjugated molecules.

-

A carboxylic acid group (-COOH): This functional group can be activated to react with primary amines, forming stable amide bonds.

Several synonyms are used in literature and commercial listings for this compound, including:

-

SH-PEG6-COOH

-

Thiol-PEG6-propionic acid

-

HS-PEG6-CH2CH2COOH

-

1-Mercapto-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid[1]

The structural representation of this compound is as follows:

HS-(CH2)2-(O(CH2)2)5-O-(CH2)2-COOH

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C15H30O8S | [1] |

| Molecular Weight | 370.46 g/mol | [1] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water and most organic solvents | [1] |

| Appearance | White solid to viscous oil |

Experimental Protocols

This compound's utility stems from the reactivity of its terminal functional groups. Below are detailed methodologies for key experiments involving this linker.

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid moiety of this compound can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

-

This compound

-

Amine-containing molecule

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Coupling to the Amine-Containing Molecule:

-

Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer. A 10 to 20-fold molar excess of the activated linker over the amine-containing molecule is generally recommended.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.

-

-

Purification:

-

Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Thioether Bond Formation via Thiol-Maleimide Reaction

The thiol group of this compound can be conjugated to a maleimide-functionalized molecule. This reaction is highly specific and efficient at neutral pH.

Materials:

-

This compound conjugate (from the previous protocol)

-

Maleimide-functionalized molecule

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA

-

Degassing equipment (optional, but recommended)

-

Desalting column

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound conjugate in degassed Conjugation Buffer.

-

Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and then add it to the Conjugation Buffer.

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the maleimide-functionalized molecule to the this compound conjugate solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using fluorescently-labeled maleimides.

-

-

Purification:

-

Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove unreacted starting materials.

-

Logical Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for the use of this compound as a linker to conjugate a protein to a small molecule.

Caption: A logical workflow for a two-step bioconjugation using this compound.

Applications in Research and Development

This compound is a versatile tool with a broad range of applications in scientific research and drug development.

-

PROTAC Development: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs. The PEG spacer can improve the solubility and cell permeability of the resulting PROTAC molecule.[2]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting specificity of the antibody to deliver the drug to cancer cells.

-

Surface Modification: The thiol group allows for the immobilization of molecules onto gold surfaces, such as in biosensors or on nanoparticles. The PEG chain helps to reduce non-specific binding of other molecules to the surface.

-

Peptide and Protein Modification: The bifunctional nature of this compound enables the pegylation of proteins and peptides, which can enhance their stability, solubility, and in vivo circulation time.

References

A Comprehensive Guide to the Synthesis and Purification of Thiol-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Thiol-PEG6-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust purification strategies, supplemented with quantitative data and workflow visualizations to support researchers in their practical applications.

Introduction

This compound is a versatile chemical tool featuring a terminal thiol group and a carboxylic acid, separated by a six-unit polyethylene glycol (PEG) spacer. The thiol moiety allows for covalent attachment to maleimides or for the formation of disulfide bonds, while the carboxylic acid can be activated to form stable amide bonds with amine-containing molecules such as proteins, peptides, or small molecule drugs.[1] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₈S | |

| Molecular Weight | 370.46 g/mol | |

| Appearance | Colorless to light yellow liquid | [3] |

| Solubility | Soluble in water and most organic solvents | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and the use of protecting groups to ensure selectivity. A common and effective strategy involves the protection of the thiol group, followed by coupling with a PEGylated precursor, and subsequent deprotection to yield the final product. The trityl group is a suitable protecting group for the thiol moiety due to its stability under coupling conditions and its facile removal under mild acidic conditions.[4]

Synthetic Pathway Overview

The overall synthetic scheme can be visualized as a three-stage process:

-

Protection of the Thiol Group: 3-mercaptopropionic acid is reacted with trityl chloride to form S-trityl-3-mercaptopropionic acid.

-

PEGylation: The protected mercaptopropionic acid is coupled to hexaethylene glycol monomethyl ether via an esterification reaction.

-

Deprotection: The trityl protecting group is removed from the thiol to yield the final this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This procedure is adapted from a general method for the synthesis of S-trityl protected mercaptoalkanoic acids.

-

Materials:

-

3-mercaptopropionic acid

-

Trityl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Tetrahydrofuran (THF)

-

N,N-dimethylformamide (DMF)

-

Water

-

-

Procedure:

-

Dissolve 3-mercaptopropionic acid (1.0 eq) in glacial acetic acid.

-

In a separate flask, dissolve trityl chloride (1.0 eq) in THF.

-

Slowly add the 3-mercaptopropionic acid solution to the trityl chloride solution at room temperature.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

The crude product can be obtained by filtration.

-

For purification, dissolve the crude product in DMF and precipitate by adding water.

-

Filter the precipitate and dry under vacuum to yield S-trityl-3-mercaptopropionic acid.

-

Table 2: Typical Reaction Parameters for Thiol Protection

| Parameter | Value |

| Reactant Ratio | 1:1 (Acid:Trityl-Cl) |

| Solvent | Acetic Acid/THF |

| Catalyst | H₂SO₄ (catalytic) |

| Reaction Time | 4 hours |

| Temperature | Room Temperature |

| Typical Yield | ~90% |

This protocol is based on the Steglich esterification, a mild method for forming ester bonds.

-

Materials:

-

S-trityl-3-mercaptopropionic acid

-

Hexaethylene glycol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve S-trityl-3-mercaptopropionic acid (1.0 eq) and hexaethylene glycol (1.2 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Table 3: Typical Reaction Parameters for PEGylation

| Parameter | Value |

| Reactant Ratio | 1:1.2 (Acid:PEG) |

| Coupling Agents | DCC, DMAP |

| Solvent | Anhydrous DCM |

| Reaction Time | Overnight |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-80% |

The trityl group is readily cleaved under mild acidic conditions.

-

Materials:

-

S-trityl-Thiol-PEG6-acid

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the S-trityl-Thiol-PEG6-acid in DCM.

-

Add TIS (5-10% v/v) to the solution.

-

Add TFA (2-5% v/v) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The crude this compound can then be purified.

-

Table 4: Typical Reaction Parameters for Deprotection

| Parameter | Value |

| Deprotecting Agent | TFA |

| Scavenger | TIS |

| Solvent | DCM |

| Reaction Time | 1-2 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

Purification of this compound

Purification is a critical step to ensure the final product is free of unreacted starting materials, byproducts, and residual reagents. A combination of chromatographic techniques is often employed.

Purification Strategy

A multi-step purification workflow is recommended for achieving high purity this compound.

Caption: Purification workflow for this compound.

Detailed Purification Protocols

This technique is effective for removing non-polar impurities, such as the trityl cation scavenger adducts, and any remaining protected starting material.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or chloroform-methanol (e.g., 10:1) can be effective for eluting PEGylated compounds. The addition of a small amount of acetic acid (0.1-1%) to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the column.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

For applications requiring very high purity, RP-HPLC is an excellent final purification step.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of acetonitrile in water, often with 0.1% TFA as an ion-pairing agent.

-

Procedure:

-

Dissolve the partially purified product in the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Run a suitable gradient to separate the target compound from closely related impurities.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fractions to obtain the pure product as a TFA salt. If the free acid is required, further processing such as ion exchange may be necessary.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by appropriate analytical techniques.

Table 5: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | Characteristic peaks for the PEG backbone, the methylene groups adjacent to the thiol and the ester linkage. |

| ¹³C NMR Spectroscopy | Resonances corresponding to the different carbon environments in the molecule. |

| Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound. |

| FT-IR Spectroscopy | Characteristic absorption bands for O-H (carboxylic acid), C=O (ester and acid), and S-H stretching. |

| Purity by HPLC | A single major peak in the chromatogram. |

Storage and Handling

Thiol-containing compounds are susceptible to oxidation, leading to the formation of disulfides. To ensure the stability of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C. For long-term storage, it is advisable to store it in a desiccated environment to prevent hydrolysis of the ester linkage. When handling, use deoxygenated solvents where possible.

Conclusion

The synthesis and purification of this compound, while requiring multiple steps and careful handling, can be achieved with high yield and purity by following the protocols outlined in this guide. The use of appropriate protecting group strategies and robust purification techniques are paramount to obtaining a high-quality product suitable for demanding applications in drug development and bioconjugation. The provided data and visualizations serve as a valuable resource for researchers embarking on the synthesis of this important bifunctional linker.

References

An In-Depth Technical Guide to Thiol-PEG6-acid: Molecular Weight and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Thiol-PEG6-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular weight and solubility characteristics, supported by established experimental protocols for their determination.

Core Properties of this compound

This compound is a versatile chemical tool featuring a thiol (-SH) group at one end of a six-unit polyethylene glycol (PEG) chain and a carboxylic acid (-COOH) group at the other. This structure allows for the covalent attachment to a wide range of biomolecules and surfaces. The hydrophilic PEG linker enhances the solubility and stability of the resulting conjugates.[1][2]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O₈S | [1] |

| Molecular Weight | 370.46 g/mol | [1][3] |

| Solubility (Water) | Highly soluble | |

| Solubility (Organic Solvents) | Soluble in most organic solvents |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the molecular weight and solubility of this compound. These protocols are based on established techniques for the characterization of polyethylene glycol (PEG) compounds.

Molecular Weight Determination

The accurate determination of the molecular weight of this compound is crucial for stoichiometric calculations in conjugation reactions. Two common methods for this are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

1. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique that separates molecules based on their hydrodynamic volume and determines their absolute molar mass without the need for column calibration with standards of the same molecular structure.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of interest

-

Multi-Angle Light Scattering (MALS) detector

-

Differential Refractive Index (dRI) detector

-

-

Methodology:

-

System Equilibration: Equilibrate the SEC column with an appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until stable baselines are achieved for both the MALS and dRI detectors.

-

Sample Preparation: Dissolve a known concentration of this compound (typically 1-5 mg/mL) in the mobile phase. Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

-

Injection and Data Acquisition: Inject the prepared sample onto the equilibrated SEC column. Collect data from both the MALS and dRI detectors throughout the chromatographic run.

-

Data Analysis: Use the software associated with the MALS detector to analyze the collected data. The software will calculate the molar mass at each elution volume, providing the molecular weight of the this compound.

-

2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is an effective method for determining the molecular weight of polymers by measuring the mass-to-charge ratio of ionized molecules.

-

Materials:

-

MALDI-TOF Mass Spectrometer

-

Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in a suitable solvent)

-

Cationizing agent (e.g., sodium trifluoroacetate [NaTFA])

-

This compound sample

-

-

Methodology:

-

Sample Preparation: Prepare a solution of the this compound sample.

-

Matrix and Cationizing Agent Preparation: Prepare fresh solutions of the matrix and cationizing agent.

-

Sample Spotting (Dried-Droplet Method): Mix the sample solution, matrix solution, and cationizing agent solution. Spot a small volume (e.g., 0.5 µL) of the mixture onto a MALDI target plate.

-

Drying: Allow the spot to air-dry completely, allowing the analyte to co-crystallize with the matrix.

-

Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: The resulting spectrum will show a peak corresponding to the molecular ion of this compound, from which the molecular weight can be determined.

-

Solubility Determination

The solubility of this compound in various solvents is a critical parameter for its application in different reaction conditions. A common method to quantitatively determine solubility is the shake-flask method followed by a suitable analytical quantification technique.

1. Shake-Flask Method for Aqueous and Organic Solubility

This method determines the saturation concentration of a solute in a solvent at a specific temperature.

-

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, DMF)

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC with a suitable detector, or a sensitive balance for gravimetric analysis)

-

-

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid. Calculate the concentration in mg/mL or g/L.

-

Chromatographic Analysis: Dilute the supernatant with a suitable solvent and analyze it using a pre-calibrated HPLC method to determine the concentration of this compound.

-

-

Reporting: The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

Caption: Bioconjugation workflow using this compound.

Caption: PROTAC development workflow utilizing a PEG linker.

Caption: Logical relationships of this compound properties.

References

The Bifunctional Nature of Thiol-PEG6-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiol-PEG6-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique structure, featuring a terminal thiol group and a carboxylic acid group connected by a six-unit polyethylene glycol (PEG) spacer, allows for the precise and covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of this compound, enabling researchers to effectively harness its capabilities for advanced therapeutic and diagnostic development.

Core Properties and Quantitative Data

The utility of this compound stems from its well-defined chemical and physical properties. The central PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of conjugated biomolecules. The terminal functional groups offer orthogonal reactivity, enabling sequential or one-pot conjugation strategies.[1][2]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₃₀O₈S | [3] |

| Molecular Weight | 370.46 g/mol | [3][4] |

| Purity | ≥95% | |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Highly soluble in water and organic solvents. | |

| Spacer Arm Length | Approximately 25.9 Å | |

| pKa of Thiol Group | ~10 | |

| pKa of Carboxylic Acid | ~4-5 |

Bifunctional Reactivity and Applications

The strategic placement of a thiol (-SH) and a carboxylic acid (-COOH) group allows for a wide range of conjugation chemistries.

-

Thiol Group Reactivity: The thiol group is particularly reactive towards maleimides, haloacetamides, and disulfides, forming stable thioether or disulfide bonds. This functionality is extensively used for site-specific conjugation to cysteine residues in proteins or for attachment to thiol-reactive surfaces.

-

Carboxylic Acid Reactivity: The carboxylic acid can be activated, most commonly using carbodiimide chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS), to form a reactive NHS ester. This ester readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.

This dual reactivity makes this compound an ideal linker for:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

PROTACs (Proteolysis-Targeting Chimeras): Serving as a linker to bring a target protein and an E3 ubiquitin ligase into proximity.

-

Surface Modification: Functionalizing nanoparticles (e.g., gold nanoparticles) for biomedical applications, improving their stability and enabling the attachment of targeting ligands.

-

PEGylation: Enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are generalized protocols for its two primary modes of conjugation.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use.

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Amine-containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution. A molar ratio of 10-20 fold excess of the linker to the target molecule is a common starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Reaction: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.

-

Purification: Remove unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer.

-

Characterization: Analyze the conjugate using techniques such as HPLC and mass spectrometry to determine the degree of labeling and purity.

Protocol 2: Thioether Bond Formation via Thiol-Maleimide Coupling

This protocol outlines the conjugation of the thiol group of a this compound conjugate to a maleimide-activated molecule.

Materials:

-

This compound conjugated molecule (from Protocol 1)

-

Maleimide-activated molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification supplies (e.g., size-exclusion chromatography column)

Procedure:

-

Preparation of Thiol-containing Molecule:

-

Dissolve the this compound conjugate in degassed Reaction Buffer.

-

If the thiol group is protected or part of a disulfide bond, it may require reduction. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide.

-

-

Preparation of Maleimide Solution: Dissolve the maleimide-activated molecule in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before diluting in the Reaction Buffer.

-

Conjugation Reaction:

-

Add a 10 to 20-fold molar excess of the maleimide solution to the thiol-containing solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

-

Purification: Purify the final conjugate using size-exclusion chromatography or other suitable methods to remove unreacted reagents.

-

Characterization: Characterize the final product by methods such as UV-Vis spectroscopy (to determine the degree of labeling if the maleimide-containing molecule has a chromophore), HPLC, and mass spectrometry.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the conjugation processes described above.

Caption: Workflow for EDC/NHS coupling of this compound.

Caption: Workflow for thiol-maleimide conjugation.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, provides a robust platform for the development of sophisticated bioconjugates. By understanding its core properties and adhering to detailed experimental protocols, scientists can effectively leverage this compound to advance their research in drug delivery, diagnostics, and beyond.

References

A Technical Guide to the Core Applications of Thiol-PEG6-acid in Biochemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiol-PEG6-acid is a heterobifunctional linker molecule that has emerged as a critical tool in biochemistry and pharmaceutical sciences. Its unique structure, featuring a terminal thiol (-SH) group, a flexible hexa-ethylene glycol (PEG6) spacer, and a terminal carboxylic acid (-COOH) group, offers remarkable versatility for covalently conjugating different molecular entities.[1][2] This guide details the principal applications of this compound, including its role in bioconjugation, drug delivery systems like antibody-drug conjugates (ADCs) and PROTACs, and the functionalization of surfaces for biosensors and nanoparticle technologies. We provide an in-depth overview of the underlying chemistries, generalized experimental protocols, and logical frameworks for its application, establishing this compound as an indispensable component in the development of advanced therapeutics and diagnostics.

Introduction: The Molecular Architecture and Utility of this compound

This compound, chemically known as 1-Mercapto-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, is a crosslinker prized for its defined length, hydrophilicity, and orthogonal reactive ends.[1]

-

Thiol Group (-SH): This nucleophilic group provides a reactive handle for several key chemistries. It forms stable covalent bonds with maleimide groups via Michael addition, a cornerstone of "click chemistry".[3][4] It also readily binds to noble metal surfaces, such as gold, making it fundamental for the development of self-assembled monolayers (SAMs) on nanoparticles and biosensor chips.

-

Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. This reaction is typically mediated by carbodiimide chemistry, often involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

PEG6 Spacer: The hexa-ethylene glycol chain imparts water solubility to the linker and the resulting conjugate, which can improve the bioavailability and reduce the immunogenicity of therapeutic molecules. It also provides a flexible, defined-length spacer that physically separates the conjugated molecules, helping to preserve their native conformation and function.

The logical relationship between the molecule's structure and its functions is visualized below.

References

Thiol-PEG6-acid as a Heterobifunctional Crosslinker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG6-acid is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and nanotechnology.[1] Its structure features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic hexa(ethylene glycol) (PEG6) spacer. This unique architecture allows for the sequential and specific covalent linkage of two different molecules, offering precise control over the final conjugate structure. The thiol group provides a reactive handle for conjugation to maleimides, haloacetamides, or metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2] The PEG6 spacer enhances the solubility and biocompatibility of the resulting conjugates and provides spatial separation between the linked molecules.[3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in key applications, and visual representations of relevant workflows and pathways.

Core Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following tables summarize key quantitative data for this crosslinker.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₃₀O₈S | [1] |

| Molecular Weight | 370.46 g/mol | |

| CAS Number | 1347750-77-9 | |

| Appearance | Viscous Liquid or Solid | |

| Solubility | Highly soluble in water and most organic solvents |

| Functional Group | Reactive Towards | Bond Formed |

| Thiol (-SH) | Maleimides, Haloacetyls, Pyridyl disulfides, Gold surfaces | Thioether, Disulfide, Thiolate |

| Carboxylic Acid (-COOH) | Primary Amines (with activators like EDC/NHS) | Amide |

Note: The precise spacer arm length of the PEG6 chain is not consistently reported in Angstroms in the literature and can be influenced by its conformation in different solvent environments.

Key Applications and Experimental Protocols

This compound is instrumental in several advanced biomedical applications. This section details the experimental protocols for its primary uses.

Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a linker to connect a cytotoxic drug to a monoclonal antibody (mAb), enabling targeted delivery to cancer cells. The carboxylic acid end of the linker is first conjugated to an amine-containing drug, and the thiol end of the resulting drug-linker complex is then reacted with a maleimide-activated antibody.

Protocol: Two-Step ADC Synthesis

Step 1: Activation of Carboxylic Acid and Conjugation to Amine-Containing Drug

-

Materials:

-

This compound

-

Amine-containing drug

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, pH 4.5-6.0

-

Quenching solution: Hydroxylamine or an amine-containing buffer (e.g., Tris)

-

Purification: Reversed-phase HPLC

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Dissolve the amine-containing drug in the reaction buffer.

-

Add the activated this compound solution to the drug solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amine.

-

Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM.

-

Purify the this compound-drug conjugate by reversed-phase HPLC.

-

Step 2: Antibody Modification and Conjugation

-

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-activation reagent (e.g., SMCC)

-

This compound-drug conjugate from Step 1

-

Reduction agent (e.g., TCEP or DTT) for cysteine-based conjugation

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Purification: Size-exclusion chromatography (SEC)

-

-

Procedure:

-

For Lysine-based conjugation:

-

Dissolve the mAb in the conjugation buffer.

-

Add a 10-20 fold molar excess of the maleimide-activation reagent (e.g., SMCC) to the mAb solution.

-

Incubate for 1-2 hours at room temperature.

-

Remove excess activation reagent using a desalting column.

-

Add the this compound-drug conjugate to the activated mAb at a desired molar ratio (e.g., 5-10 fold excess).

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

For Cysteine-based conjugation:

-

Reduce the interchain disulfide bonds of the mAb by incubating with a controlled amount of TCEP or DTT (typically 2-5 fold molar excess over antibody) for 1-2 hours at 37°C.

-

Remove the excess reducing agent using a desalting column.

-

Immediately add the this compound-drug conjugate (pre-activated with a maleimide group on the drug if necessary) to the reduced antibody.

-

Incubate for 2-4 hours at room temperature.

-

-

Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and biological activity.

-

Proteolysis-Targeting Chimera (PROTAC) Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as the central linker connecting the target protein binder (warhead) and the E3 ligase ligand.

Protocol: Convergent PROTAC Synthesis

-

Materials:

-

Warhead with a reactive handle (e.g., a primary amine)

-

E3 ligase ligand with a reactive handle (e.g., a thiol)

-

This compound

-

Coupling reagents (e.g., EDC/NHS for amide bond formation)

-

Solvents (e.g., DMF, DMSO)

-

Purification: HPLC or flash chromatography

-

-

Procedure:

-

Step 1: Conjugate Warhead to this compound:

-

Activate the carboxylic acid of this compound with EDC/NHS as described in the ADC protocol (Step 1).

-

React the activated linker with the amine-functionalized warhead.

-

Purify the warhead-linker intermediate.

-

-

Step 2: Conjugate E3 Ligase Ligand:

-

If the E3 ligase ligand has a maleimide group, react it with the thiol group of the warhead-linker intermediate in a suitable buffer (pH 6.5-7.5).

-

Alternatively, if the E3 ligase ligand has a leaving group, a nucleophilic substitution reaction with the thiol can be performed.

-

-

Purify the final PROTAC molecule using HPLC or flash chromatography.

-

Confirm the structure and purity using analytical techniques such as LC-MS and NMR.

-

Functionalization of Gold Nanoparticles (AuNPs)

The strong affinity of the thiol group for gold surfaces makes this compound an excellent choice for functionalizing AuNPs. This process imparts stability and biocompatibility to the nanoparticles and provides a carboxylic acid handle for further bioconjugation.

Protocol: AuNP Functionalization

-

Materials:

-

Citrate-stabilized gold nanoparticles

-

This compound

-

Deionized water

-

Phosphate buffer

-

-

Procedure:

-

Prepare a solution of this compound in deionized water.

-

Add the this compound solution to the AuNP suspension with gentle stirring. A typical molar ratio is a large excess of the thiol linker to the nanoparticles.

-

Allow the ligand exchange reaction to proceed for several hours (e.g., 12-24 hours) at room temperature.

-

Remove the excess unbound linker and displaced citrate by centrifugation and resuspension of the nanoparticle pellet in fresh deionized water or phosphate buffer. Repeat this washing step 2-3 times.

-

The resulting carboxylated AuNPs can be used for subsequent conjugation with amine-containing biomolecules using EDC/NHS chemistry as described previously.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Mechanism of action for a PROTAC.

Caption: Workflow for gold nanoparticle functionalization.

Caption: Targeted drug delivery and impact on a cancer cell.

Conclusion

This compound is a versatile and powerful heterobifunctional crosslinker with significant applications in the development of advanced therapeutics and diagnostics. Its well-defined structure, featuring a hydrophilic PEG6 spacer and orthogonal thiol and carboxylic acid reactive groups, enables the precise construction of complex bioconjugates. The protocols and workflows presented in this guide provide a solid foundation for researchers to harness the potential of this compound in their work, from the synthesis of targeted antibody-drug conjugates and PROTACs to the creation of functionalized nanoparticles for drug delivery and imaging. As the field of bioconjugation continues to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to expand.

References

An In-depth Technical Guide on the Core Mechanism of Action of Thiol-PEG6-acid in Surface Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG6-acid, a heterobifunctional linker crucial for modifying surfaces in biomedical and nanotechnology applications. We will delve into its mechanism of action, quantitative surface characteristics, and detailed experimental protocols for its application.

Core Mechanism of Action: A Tripartite Functionality

This compound, systematically named 1-mercapto-(triethylene glycol)-6-carboxylic acid, is a molecule designed with three distinct functional regions: a thiol group (-SH), a polyethylene glycol spacer (-(CH₂CH₂O)₆-), and a terminal carboxylic acid group (-COOH). This structure allows for a versatile and controlled approach to surface modification, particularly on noble metal surfaces like gold.[1][2]

The primary mechanism of action is the formation of a self-assembled monolayer (SAM) on a substrate.[3] This process is driven by the strong affinity of the thiol group for gold surfaces, forming a stable gold-thiolate (Au-S) bond with a bond strength of approximately 40-50 kcal/mol.[3]

The three components of this compound each play a critical role:

-

Thiol (-SH) Group: The Anchor The sulfur headgroup serves as a robust anchor, chemisorbing onto gold or other noble metal substrates to initiate the self-assembly process.[4] This forms a densely packed and oriented monolayer.

-

Polyethylene Glycol (PEG) Spacer: The Shield The six-unit PEG chain acts as a hydrophilic spacer. This linker extends away from the surface, creating a hydrated layer that effectively prevents the non-specific adsorption of proteins and other biomolecules. This "anti-fouling" property is critical for biosensors and in vivo applications. The PEG spacer also provides physical separation between the surface and the terminal functional group, ensuring its accessibility for further reactions.

-

Carboxylic Acid (-COOH) Group: The Hook The terminal carboxylic acid is a versatile functional group that can be used for the covalent attachment of various biomolecules, such as proteins, peptides, or small molecule drugs. This is typically achieved through amide bond formation using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Caption: Mechanism of this compound in forming a functionalized surface.

Quantitative Data on Thiol-PEG Monolayers

The physical and chemical properties of Thiol-PEG-acid SAMs can be quantified using various surface analysis techniques. The data presented below is a summary of typical values found in the literature for similar short-chain Thiol-PEG molecules on gold surfaces.

| Parameter | Technique | Typical Value Range | Reference |

| Monolayer Thickness | Ellipsometry | ~2-5 nm | |

| Surface Coverage Density | ICP-MS / XPS | 4.3 - 6.3 molecules/nm² | |

| Water Contact Angle (Unmodified SAM) | Goniometry | 30° - 50° | |

| Water Contact Angle (After EDC/NHS activation) | Goniometry | 50° - 70° | |

| Gold-Sulfur Binding Energy | XPS | Au 4f: ~84.0 eV, S 2p: ~162.0 eV |

Note: Absolute values can vary depending on the specific PEG chain length, substrate preparation, and assembly conditions.

Experimental Protocols

Detailed and consistent experimental procedures are essential for creating high-quality, reproducible SAMs.

Protocol for SAM Formation on Gold Substrates

This protocol outlines the steps for creating a this compound self-assembled monolayer on a gold surface.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

This compound

-

200-proof ethanol

-

Deionized (DI) water

-

Dry nitrogen or argon gas

-

Glass vials with sealable caps

Procedure:

-

Substrate Cleaning:

-

Thoroughly rinse the gold substrate with ethanol and then DI water.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

For rigorous cleaning, use a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes, followed by extensive rinsing with DI water and then ethanol. (Caution: Piranha solution is extremely corrosive and reactive).

-

Alternatively, treat the substrate with UV-Ozone for 15-20 minutes.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol.

-

Sonicate the solution for 5 minutes to ensure complete dissolution.

-

-

Self-Assembly:

-

Place the clean, dry gold substrate in a glass vial.

-

Completely immerse the substrate in the 1 mM thiol solution.

-

To minimize oxidation, purge the vial with nitrogen or argon gas before sealing.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

Store the modified substrate in a clean, dry environment.

-

Caption: A typical experimental workflow for SAM formation and characterization.

Protocol for Covalent Immobilization of Proteins

This protocol describes the activation of the terminal carboxylic acid groups and subsequent coupling to an amine-containing biomolecule.

Materials:

-

This compound modified substrate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Amine-containing biomolecule (e.g., protein, antibody)

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M ethanolamine or 100 mM glycine, pH 8.5

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Prepare a fresh solution of 100 mM EDC and 25 mM NHS in Activation Buffer.

-

Immerse the this compound modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature. This reaction forms a semi-stable NHS-ester intermediate.

-

-

Rinsing:

-

Briefly rinse the substrate with Activation Buffer and then with Coupling Buffer to remove excess EDC and NHS.

-

-

Biomolecule Coupling:

-

Immediately immerse the activated substrate in a solution of the amine-containing biomolecule (typically 0.1-1 mg/mL in Coupling Buffer).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Rinsing:

-

Remove the substrate from the biomolecule solution.

-

Immerse the substrate in Quenching Buffer for 10-15 minutes to deactivate any unreacted NHS-esters.

-

Rinse the substrate thoroughly with Coupling Buffer to remove non-covalently bound biomolecules.

-

Dry under a gentle stream of nitrogen.

-

Caption: The chemical logic for immobilizing proteins on a Thiol-PEG-acid surface.

References

An In-depth Technical Guide to the Basic Principles of Using Thiol-PEG6-acid for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for modifying proteins using Thiol-PEG6-acid, a heterobifunctional linker. The strategic application of such linkers is paramount in the development of advanced biotherapeutics, offering enhanced stability, solubility, and pharmacokinetic profiles.

Introduction to this compound

This compound is a versatile crosslinking reagent characterized by a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a six-unit polyethylene glycol (PEG) spacer. This bifunctional nature allows for the sequential and controlled conjugation of molecules, making it a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs)[1]. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate[2].

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₈S | [1] |

| Molecular Weight | 370.46 g/mol | [1] |

| Functional Groups | Thiol (-SH) and Carboxylic acid (-COOH) | [1] |

| Solubility | Highly soluble in water and common organic solvents |

Principles of Protein Modification

This compound enables protein modification through two primary reactive handles: the thiol group and the carboxylic acid group. The choice of which end to react first depends on the available functional groups on the target protein and the desired final construct.

Thiol-Reactive Conjugation

The thiol group of this compound can react with specific functional groups on a protein, most commonly maleimides. This reaction is highly specific and proceeds efficiently at neutral pH to form a stable thioether bond. This strategy is often employed when a protein has been engineered to contain a free cysteine residue at a specific site.

Diagram of Thiol-Maleimide Conjugation Reaction

Caption: Reaction of a maleimide-activated protein with this compound.

Carboxylic Acid-Reactive Conjugation

The carboxylic acid group can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on a protein, forming a stable amide bond. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Diagram of Amine-Reactive Conjugation Reaction

Caption: Activation and reaction of this compound with protein amines.

Experimental Protocols

Detailed methodologies for protein modification using this compound are provided below. These protocols are general and may require optimization for specific proteins and applications.

Protocol 1: Conjugation to a Maleimide-Activated Protein (Thiol-Reactive)

This protocol is suitable for proteins that have been pre-activated with a maleimide group.

Materials:

-

Maleimide-activated protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

This compound Preparation: Immediately before use, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups.

-

Purification: Remove excess this compound and byproducts by SEC or dialysis against a suitable buffer.

Protocol 2: Conjugation to Protein Amines (Carboxylic Acid-Reactive)

This protocol describes the activation of the carboxylic acid on this compound and subsequent reaction with protein amines.

Materials:

-

Protein with accessible primary amines

-

This compound

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or hydroxylamine

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 1.2 to 2-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS. c. Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.

-

Protein Preparation: Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.

-

Conjugation Reaction: Immediately add the activated this compound solution to the protein solution.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature.

-

Quenching: Add Quenching Buffer to stop the reaction.

-

Purification: Purify the PEGylated protein using SEC or dialysis.

Quantitative Analysis and Characterization

The extent of PEGylation must be quantified to ensure product consistency and efficacy.

Quantification of PEGylation

Several methods can be used to determine the degree of PEGylation:

| Method | Principle | Advantages | Disadvantages |

| SDS-PAGE | PEGylation increases the apparent molecular weight of the protein, causing a shift in its migration on the gel. | Simple, qualitative assessment of modification. | Not precise for quantification; large PEGs can cause diffuse bands. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Measures the mass increase of the protein after PEGylation. The number of attached PEG molecules can be calculated from the mass shift. | Highly accurate for determining the degree of PEGylation and identifying modification sites. | Can be complex for heterogeneous PEGylation products. |

| HPLC (SEC or RP-HPLC) | Separates PEGylated protein from unreacted protein and free PEG. The degree of PEGylation can be estimated from peak areas. | Good for quantifying purity and separating different PEGylated species. | Requires careful calibration and method development. |

| Colorimetric Assays (Barium-Iodide Assay) | PEG forms a colored complex with barium chloride and iodine, which can be measured spectrophotometrically. | Simple and inexpensive. | Indirect method; can be influenced by buffer components. |

Example Calculation of PEGylation Degree from Mass Spectrometry Data

-

Mass of unmodified protein: 50,000 Da

-

Mass of PEGylated protein (major peak): 53,705 Da

-

Mass of this compound: 370.46 Da (assuming conjugation to a maleimide, where the thiol proton is lost)

Calculation:

-

Mass difference: 53,705 Da - 50,000 Da = 3,705 Da

-

Number of PEG molecules: 3,705 Da / 370.46 Da/PEG ≈ 10 PEG molecules per protein.

Experimental Workflow and Signaling Pathway Application

The modification of proteins with this compound is a critical step in many therapeutic and research applications.

Experimental Workflow for Protein PEGylation

References

Thiol-PEG6-acid in Drug Discovery: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiol-PEG6-acid, a versatile heterobifunctional linker, and its critical role in advancing modern drug discovery. This document details its chemical properties, core applications, and provides step-by-step experimental protocols for its use in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis.

Introduction to this compound

This compound, also known by its systematic name 1-Mercapto-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, is a polyethylene glycol (PEG) based linker molecule featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group.[1] The hexaethylene glycol spacer provides hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.[1][2][3] Its bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates.[1]

The thiol group offers a reactive handle for covalent attachment to maleimides, sulfhydryl-reactive surfaces, or for the formation of disulfide bonds. The carboxylic acid can be activated to form stable amide bonds with primary amines. This dual reactivity is leveraged in a variety of drug discovery applications, including the development of targeted therapies and novel drug delivery systems.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing conjugation strategies.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₃₀O₈S | |

| Molecular Weight | 370.46 g/mol | |

| CAS Number | 1347750-77-9 | |

| Purity | ≥95% | |

| Solubility | Highly soluble in water and most organic solvents |

Core Applications in Drug Discovery

This compound has emerged as a key building block in several areas of drug discovery, primarily due to its ability to link different molecular entities with precise control over the linker length and properties.

Bioconjugation and Surface Functionalization

The dual functionality of this compound makes it an ideal reagent for bioconjugation and the functionalization of surfaces, such as nanoparticles. The thiol group can be used to attach the linker to a thiol-reactive surface or biomolecule, while the carboxylic acid can be subsequently used to conjugate a second molecule of interest, such as a protein, peptide, or small molecule drug. This approach is widely used to improve the solubility, stability, and biocompatibility of the resulting conjugates.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, this compound can serve as a hydrophilic linker to connect a cytotoxic payload to an antibody. The thiol-maleimide reaction is a commonly employed strategy for attaching linkers to cysteine residues on the antibody. The carboxylic acid end of this compound can be pre-conjugated to the drug payload before the thiol end is reacted with the antibody. The PEG spacer can help to improve the pharmacokinetic properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be used to connect the target protein ligand to the E3 ligase ligand, with the PEG chain providing the necessary length and flexibility for the formation of a productive ternary complex.

Experimental Protocols